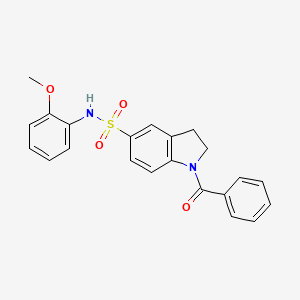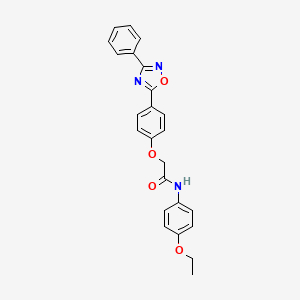
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a chemical compound that belongs to the class of indoline sulfonamides. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide involves its binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce seizure activity in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide. One area of research is the development of new derivatives of this compound with improved potency and selectivity for specific carbonic anhydrase isoforms. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique properties make it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide can be achieved through a multistep process. The first step involves the reaction between 2-methoxyaniline and 4-chlorobenzoyl chloride to obtain 2-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with indoline-5-sulfonic acid to produce the final product, this compound.
Applications De Recherche Scientifique
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as an inhibitor of carbonic anhydrase enzymes, which are involved in many physiological processes. Studies have shown that this compound is a potent inhibitor of carbonic anhydrase II, making it a potential therapeutic agent for various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
1-benzoyl-N-(2-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-21-10-6-5-9-19(21)23-29(26,27)18-11-12-20-17(15-18)13-14-24(20)22(25)16-7-3-2-4-8-16/h2-12,15,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHJZHRWHXEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)

